Cas no 32810-35-8 (Naphtho[2,3-b]furan-2(4H)-one,4a,5,6,8a-tetrahydro-3,8a-dimethyl-5-methylene-, (4aS,8aS)-)
32810-35-8 structure
Product Name:Naphtho[2,3-b]furan-2(4H)-one,4a,5,6,8a-tetrahydro-3,8a-dimethyl-5-methylene-, (4aS,8aS)-
CAS No:32810-35-8
MF:C15H16O2
MW:228.286344528198
CID:322053
Update Time:2024-03-01
Naphtho[2,3-b]furan-2(4H)-one,4a,5,6,8a-tetrahydro-3,8a-dimethyl-5-methylene-, (4aS,8aS)- Chemical and Physical Properties
Names and Identifiers
-
- Naphtho[2,3-b]furan-2(4H)-one,4a,5,6,8a-tetrahydro-3,8a-dimethyl-5-methylene-, (4aS,8aS)-
- Dehydrolindestrenolide
- Lindestrenolide, dehydro-
- Naphtho[2,3-b]furan-2(4H)-one,4a,5,6,8a-tetrahydro-3,8a-dimethyl-5-methylene-, (4aS-trans)-
- Naphtho[2,3-b]furan-2(4H)-one, 4a,5,6,8a-tetrahydro-3,8a-dimethyl-5-methylene-, (4aS,8aS)-
- (4aS-trans)-4a,5,6,8a-Tetrahydro-3,8a-dimethyl-5-methylenenaphtho[2,3-b]furan-2(4H)-one
-
- Inchi: 1S/C15H16O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h4,6,8,12H,1,5,7H2,2-3H3/t12-,15+/m0/s1
- InChI Key: NRBVPMLNGGQOLX-SWLSCSKDSA-N
- SMILES: O1C(=O)C(C)=C2C[C@]3([H])[C@@](C)(C=C12)C=CCC3=C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- XLogP3: 3.469
Naphtho[2,3-b]furan-2(4H)-one,4a,5,6,8a-tetrahydro-3,8a-dimethyl-5-methylene-, (4aS,8aS)- Related Literature
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
-
4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
32810-35-8 (Naphtho[2,3-b]furan-2(4H)-one,4a,5,6,8a-tetrahydro-3,8a-dimethyl-5-methylene-, (4aS,8aS)-) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
CN Supplier
Reagent
Yunnanjiuzhen
Gold Member
CN Supplier
Bulk
SunaTech Inc.
Gold Member
CN Supplier
Reagent
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Bulk